Kollagenase-Chromophor-Substrat

Übersicht

Beschreibung

Collagenase chromophore-substrate is a novel class of enzyme-substrate systems that have the potential to revolutionize biochemistry and biomedical research. Collagenase chromophore-substrates (CCS) are a family of enzymes that catalyze the hydrolysis of collagen, a major component of the extracellular matrix. This enzyme-substrate system has been studied extensively in recent years and has been used in a variety of applications including drug delivery, tissue engineering, and gene therapy.

Wissenschaftliche Forschungsanwendungen

Biomedizinische Forschung

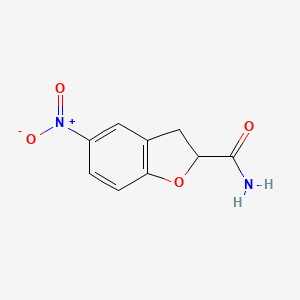

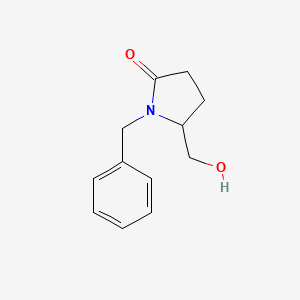

In der biomedizinischen Forschung wird Kollagenase-Chromophor-Substrat zur Untersuchung der Aktivität von Kollagenase-Enzymen verwendet, die bei der Gewebsumbildung und Wundheilung eine wichtige Rolle spielen {svg_1}. Durch die Quantifizierung der Spaltung dieses Substrats können Forscher die Rolle von Kollagenasen bei Krankheiten wie Krebs, Arthritis und Fibrose verstehen.

Arzneimittelentwicklung

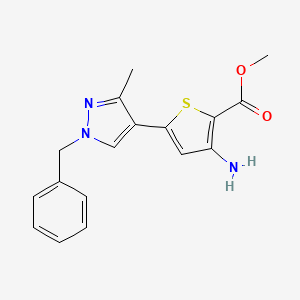

Die pharmazeutische Industrie setzt this compound bei der Entwicklung neuer Medikamente ein. Es dient als Werkzeug zur Suche nach potenziellen Inhibitoren von Kollagenase, was zur Entwicklung neuartiger Therapeutika für Erkrankungen führen kann, bei denen es zu einem übermäßigen Kollagenabbau kommt {svg_2}.

Tissue Engineering

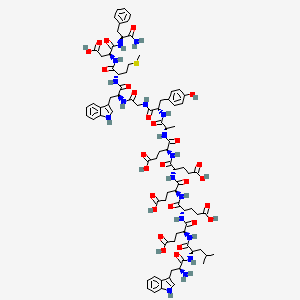

This compound unterstützt die Bewertung von Kollagengerüsten, die im Tissue Engineering verwendet werden {svg_3}. Durch die Überwachung des Abbaus dieser Gerüste können Wissenschaftler das Design künstlicher Gewebe optimieren, die die natürliche extrazelluläre Matrix nachahmen.

Wundheilungsstudien

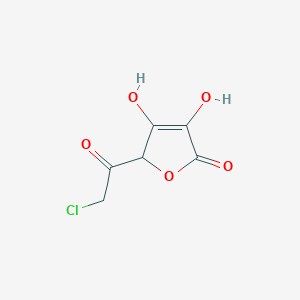

Dieses Substrat ist bei Wundheilungsstudien von entscheidender Bedeutung, um die Wirksamkeit von Kollagenase-basierten Behandlungen zu bewerten {svg_4}. Es hilft bei der Bestimmung der optimalen Konzentration und Aktivität von Kollagenase, die für eine effektive Wunddébridement und Heilung erforderlich sind.

Krebsforschung

In der Krebsforschung wird this compound verwendet, um die Umgestaltung der extrazellulären Matrix zu untersuchen, die ein Schlüsselfaktor für die Tumorprogression und Metastasierung ist {svg_5}. Das Verständnis, wie Kollagenasen die Matrix verändern, kann Einblicke in die Invasion von Krebszellen und das Metastasierungspotenzial liefern.

Kosmetikindustrie

Die Kosmetikindustrie verwendet this compound, um Produkte zu testen, die einen verbesserten Kollagenumsatz für Anti-Aging-Effekte beanspruchen {svg_6}. Es ermöglicht die Bewertung von kosmetischen Formulierungen, die darauf abzielen, die Hautstruktur zu verbessern und Falten zu reduzieren, indem die Kollagenaseaktivität moduliert wird.

Lebensmittelverarbeitung

In der Lebensmittelverarbeitung kann dieses Substrat verwendet werden, um die Rolle von Kollagenase bei der Zartmachung von Fleisch zu untersuchen {svg_7}. Durch das Verständnis, wie Kollagenase die Fleischstruktur beeinflusst, können Lebensmittelwissenschaftler die Qualität und den Geschmack von Fleischprodukten verbessern.

Lederherstellung

This compound ist auch in der Lederindustrie für das enzymatische Entwoldungsverfahren relevant {svg_8}. Es hilft bei der Optimierung der Verwendung von Kollagenase-Enzymen, um hochwertiges Leder mit minimalen Umweltauswirkungen zu produzieren.

Wirkmechanismus

Target of Action

The primary targets of the Collagenase Chromophore-Substrate are collagenases , which are enzymes that can cleave the triple-helical domain of native fibrillar collagens . Collagenases are part of the matrix metalloproteinases family and bacterial collagenases . These enzymes target all forms of mammalian collagen, resulting in cell isolation .

Mode of Action

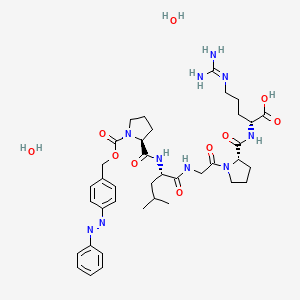

Collagenase Chromophore-Substrate is specifically cleaved by collagenase between the leucine and glycine residues . The substrate has a C-terminal arginine residue that increases its solubility in acid and alkaline buffers, and a Pro-D-Arg sequence that protects the peptide against enzymatic degradations from the carboxylic end .

Biochemical Pathways

The biochemical pathway involves the cleavage of the Collagenase Chromophore-Substrate by collagenase. This leads to the formation of a colored fragment PAZ-Pro-Leu-OH (II) and a colorless tripeptide H-Gly-Pro-D-Arg-OH (III) . This process is part of the larger collagen degradation pathway, which is crucial for various biological processes including tissue remodeling and wound healing .

Pharmacokinetics

The pharmacokinetics of Collagenase Chromophore-Substrate involve its interaction with collagenase and subsequent cleavage. The substrate is highly soluble in organic solvents such as ethyl acetate or benzene, which allows it to be quantitatively extracted from the incubated mixture previously acidified with citric acid . The substrate has no toxic effects on cells in the concentrations used for the determination .

Result of Action

The result of the action of collagenase on the Collagenase Chromophore-Substrate is the cleavage of the substrate, leading to the formation of a colored fragment PAZ-Pro-Leu-OH (II) and a colorless tripeptide H-Gly-Pro-D-Arg-OH (III) . This cleavage is a key step in the degradation of collagen, which is a major component of the extracellular matrix .

Action Environment

The action of collagenase on the Collagenase Chromophore-Substrate is influenced by environmental factors such as temperature and pH. The optimal conditions for the reaction are a temperature of 25°C and a pH of 7.1 . Additionally, the presence of calcium and zinc ions is essential for active collagenase production .

Biochemische Analyse

Biochemical Properties

Collagenase Chromophore-Substrate interacts with collagenase, an enzyme that cleaves the triple-helical domain of native fibrillar collagens . The cleavage occurs specifically between the leucine and glycine residues . This interaction is crucial for the determination of collagenase activity in biochemical reactions .

Cellular Effects

Collagenase Chromophore-Substrate has no toxic effects on cells at the concentrations used for determination . It is involved in the regulation of collagen turnover during physiological conditions and in pathological conditions, such as fibrosis and cancer . The substrate’s interaction with collagenase influences cell function by modulating the extracellular matrix, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Collagenase Chromophore-Substrate involves its cleavage by collagenase. This cleavage leads to the formation of a colored fragment, PAZ-Pro-Leu-OH, and a colorless tripeptide . This process is crucial for the determination of collagenase activity and provides insights into the enzyme’s function at the molecular level .

Temporal Effects in Laboratory Settings

The effects of Collagenase Chromophore-Substrate over time in laboratory settings are related to its role in the determination of collagenase activity . The substrate’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Collagenase Chromophore-Substrate can vary with different dosages in animal models . For instance, collagenase treatment had multiple effects including providing an early and improved inflammatory response and preventing the destruction of dermal collagen .

Metabolic Pathways

Collagenase Chromophore-Substrate is involved in the metabolic pathways related to collagen turnover . It interacts with collagenase, an enzyme that plays a crucial role in these pathways . The substrate can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Collagenase Chromophore-Substrate within cells and tissues are related to its role in the determination of collagenase activity . The substrate is highly soluble in organic solvents such as ethyl acetate or benzene, which allows it to be quantitatively extracted from the incubated mixture .

Subcellular Localization

The subcellular localization of Collagenase Chromophore-Substrate is related to its role in the determination of collagenase activity . The substrate’s activity or function can be influenced by any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N10O8.2H2O/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26;;/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41);2*1H2/t28-,29+,30+,31+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUVBRODNGRBBH-ZQJCSZFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H56N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746747 | |

| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118081-33-7 | |

| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chlorobenzo[4,5]iMidazo[1,2-f]phenanthridine](/img/no-structure.png)

![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)

![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)